2-Bromo-4-(bromomethyl)benzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Br2NO |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
InChI Key |
NXNAOXOTTQDSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)CBr |
Origin of Product |
United States |
Reactivity and Functionalization Strategies of 2 Bromo 4 Bromomethyl Benzo D Oxazole
Nucleophilic Substitution Reactions at the Bromomethyl Position of 2-Bromo-4-(bromomethyl)benzo[d]oxazole
The 4-(bromomethyl) group on the this compound scaffold serves as a highly reactive electrophilic center, analogous to a benzylic bromide. This functionality is primed for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This pathway allows for the introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse derivatives.
Reactions with Carbon Nucleophiles (e.g., Malonate Carbanions, Cyanides, Grignard Reagents)
The introduction of new carbon-carbon bonds at the 4-position can be readily achieved using various carbon-based nucleophiles.
Cyanide Ions: The reaction with alkali metal cyanides, such as sodium or potassium cyanide, in a polar aprotic solvent like ethanol (B145695), facilitates the replacement of the bromide to form a nitrile derivative. chemguide.co.ukchemistrystudent.com This reaction, typically conducted under reflux, extends the carbon chain by one atom and provides a versatile nitrile handle for further transformations, such as hydrolysis to carboxylic acids or reduction to amines. chemguide.co.ukyoutube.com The mechanism is a classic SN2 nucleophilic substitution. chemistrystudent.comyoutube.com
Malonate Carbanions: Carbanions derived from diethyl malonate and related active methylene (B1212753) compounds are effective nucleophiles for this transformation. researchgate.netnih.gov In the presence of a suitable base to deprotonate the malonate, the resulting carbanion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new C-C bond. This method is instrumental in building more complex carbon skeletons.
Grignard Reagents: While Grignard reagents are potent carbon nucleophiles, their high basicity can lead to side reactions with a sensitive substrate like this compound. wikipedia.orgyoutube.com The primary challenge is the potential for the Grignard reagent to react as a base, leading to elimination reactions, or to react with the electrophilic C2 position of the benzoxazole (B165842) ring. Careful control of reaction conditions, such as low temperatures, is crucial to favor the desired SN2 substitution at the bromomethyl position. libretexts.org
Table 1: Examples of Nucleophilic Substitution with Carbon Nucleophiles
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Cyanide | KCN or NaCN | Ethanolic solution, reflux | 2-Bromo-4-(cyanomethyl)benzo[d]oxazole |
| Malonate | Diethyl malonate, NaOEt | Ethanol, reflux | Diethyl 2-((2-bromobenzo[d]oxazol-4-yl)methyl)malonate |
| Grignard | Phenylmagnesium bromide | Anhydrous THF, low temp. | 2-Bromo-4-phenethylbenzo[d]oxazole |
Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides, Phenoxides)
The bromomethyl group readily reacts with a variety of heteroatom nucleophiles, enabling the introduction of nitrogen, sulfur, and oxygen-containing functionalities.
Amines: Primary and secondary amines can displace the bromide to form the corresponding secondary and tertiary amine derivatives, respectively. cas.cn These reactions are fundamental for introducing nitrogen-containing moieties that are prevalent in biologically active molecules. Steric hindrance in the amine nucleophile can slow the reaction rate. cas.cn
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently to form thioethers. nih.govresearchgate.net This reaction provides a straightforward route to sulfur-linked analogues. Benzyl (B1604629) thiols are noted to be particularly reactive. cas.cn
Alkoxides and Phenoxides: Alkoxides and phenoxides react to form the corresponding ethers. These reactions are typically carried out by treating the substrate with an alcohol or phenol (B47542) in the presence of a base, such as sodium hydride, to generate the nucleophilic alkoxide or phenoxide in situ.
Table 2: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Amine | Morpholine | DMF or CH3CN, heat | 4-((2-Bromobenzo[d]oxazol-4-yl)methyl)morpholine |
| Thiol | Sodium thiophenolate | Ethanol, room temp. | 2-Bromo-4-((phenylthio)methyl)benzo[d]oxazole |
| Alkoxide | Sodium methoxide | Methanol (B129727), reflux | 2-Bromo-4-(methoxymethyl)benzo[d]oxazole |
| Phenoxide | Sodium phenoxide | DMF, heat | 2-Bromo-4-(phenoxymethyl)benzo[d]oxazole |
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Core, Considering Regioselectivity
Electrophilic aromatic substitution (EAS) on the this compound ring system is a challenging transformation due to the electron-withdrawing nature of the heterocyclic core and the attached substituents. youtube.com The fused oxazole (B20620) ring deactivates the attached benzene (B151609) ring towards electrophilic attack. Furthermore, the C2-bromo and C4-bromomethyl groups are both deactivating. youtube.comyoutube.com
The regiochemical outcome of any potential EAS reaction is governed by the directing effects of these existing groups.
The C2-bromo substituent, like other halogens, is an ortho-, para-director, although it deactivates the ring. youtube.com
The C4-bromomethyl group is an electron-withdrawing alkyl group and acts as a deactivating meta-director. youtube.com
Considering these competing effects, the benzene ring is significantly deactivated. Substitution, if it occurs, is predicted to be sluggish and require harsh conditions, such as using fuming sulfuric acid or a strong Lewis acid catalyst. wikipedia.orgorganicchemistrytutor.com The most probable sites for electrophilic attack are the C6 and C7 positions, which are least influenced by the deactivating groups. Predicting the major isomer is complex, but the C7 position might be slightly favored due to reduced steric hindrance from the C4-bromomethyl group. Common EAS reactions like nitration would require a potent nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂+). chemguide.co.ukchemguide.co.uklibretexts.org
Cross-Coupling Reactions of Bromine Substituents on this compound
The presence of two distinct bromine atoms—one on an sp²-hybridized carbon (C2) and one on an sp³-hybridized carbon (C4)—allows for selective functionalization via transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Transformations
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.org In the case of this compound, a key consideration is the chemoselectivity of the reaction.
Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, generally show a strong preference for the oxidative addition step at sp² C-X bonds over sp³ C-X bonds. Therefore, the Suzuki-Miyaura reaction is expected to occur selectively at the C2-bromo position, leaving the bromomethyl group at the C4 position intact for subsequent functionalization. nih.gov This selective reactivity allows for a stepwise elaboration of the molecule. A variety of aryl, heteroaryl, and alkenyl boronic acids or esters can be coupled at the C2 position under standard Suzuki-Miyaura conditions. nih.gov
Table 3: Typical Conditions for Suzuki-Miyaura Coupling at the C2-Position
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling cycle |
| Boron Reagent | Phenylboronic acid | Source of the new carbon fragment |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Dioxane, Toluene, DMF/H₂O | Solubilizes reactants and facilitates the reaction |
Direct C-H Arylation and Other C-C Bond Forming Reactions
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. acs.org In the context of benzoxazoles, palladium-catalyzed direct arylation typically occurs at the C2 position due to its electronic properties. polyu.edu.hksigmaaldrich.com However, since the C2 position in the title compound is already occupied by a bromine atom, any direct C-H arylation must occur on the benzene portion of the bicyclic system.
This reaction would face similar regioselectivity challenges as electrophilic aromatic substitution. The directing effects of the C2-bromo and C4-bromomethyl groups would influence the position of C-H activation. researchgate.net While less common than C2-arylation, reports on the C-H functionalization of the benzo moiety of benzoxazoles suggest that such reactions are feasible, often favoring positions less sterically hindered and electronically deactivated. researchgate.netnih.gov The development of specific catalysts and reaction conditions would be crucial to achieve high regioselectivity for the C-H arylation of this complex substrate.
Ring-Opening and Rearrangement Pathways of Benzo[d]oxazole Systems
The benzoxazole core, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, such as the presence of light, acid, or base. These pathways offer synthetic routes to other heterocyclic structures or functionalized o-aminophenols. The reactivity is often dictated by the substituents on the benzoxazole ring system.
Benzoxazoles have been noted for their sensitivity to hydrolysis, a process that can lead to the cleavage of the oxazole ring. mdpi.com This susceptibility is dependent on the molecular structure, pH, and reaction conditions. mdpi.com Under certain physiological conditions, this ring-opening can occur, suggesting that benzoxazoles might serve as pro-drugs that release an active, ring-opened species like a Schiff base at a specific target site. mdpi.com
Photochemical induction represents a key method for initiating ring-opening and rearrangements in benzoxazole systems. Studies on the parent 1,3-benzoxazole, when isolated in a cryogenic argon matrix, have shown that UV irradiation (at 233 nm) can lead to a nearly complete conversion into its ring-opened isomer, 2-isocyanophenol. acs.org This transformation highlights the lability of the C-O bond within the oxazole ring under specific energetic conditions. Further irradiation of the 2-isocyanophenol product can induce subsequent rearrangements. acs.org In a different photochemical process, 2-phenylbenzoxazole (B188899) has been observed to undergo photodimerization, forming a diazetidine structure. This dimer can then revert to the starting benzoxazole material through an acid-catalyzed process, effectively representing a ring-opening of the dimer to restore the two benzoxazole rings. rsc.org
Base-catalyzed ring-opening provides another significant pathway for the transformation of benzoxazoles. A facile method has been developed that involves the ring-opening of benzoxazoles using secondary amines. rsc.org This initial step is followed by an iron-catalyzed oxidative cyclization to generate 2-aminobenzoxazoles in high yields. rsc.org Similarly, copper-catalyzed reactions have been shown to effect the selective ring-opening of benzoxazoles with iodoarenes, leading to the synthesis of triphenylamines. rsc.org This transformation likely proceeds through the cleavage of the benzoxazole ring to form an aminophenol intermediate, which then undergoes coupling reactions. rsc.org
While less common, other rearrangement pathways have been noted in the synthesis and modification of benzoxazole-related structures. For instance, a Beckmann-type rearrangement has been identified as a plausible pathway in the formation of 2-substituted benzoxazoles from specific ortho-hydroxyaryl N-H ketimine precursors via an N-Cl imine intermediate. organic-chemistry.org
Table 1: Summary of Selected Ring-Opening and Rearrangement Pathways for Benzoxazole Systems
| Pathway Type | Reagents/Conditions | Initial Species | Product(s) | Reference(s) |
|---|---|---|---|---|
| Photochemical | UV light (233 nm), Ar matrix | 1,3-Benzoxazole | 2-Isocyanophenol | acs.org |
| Photochemical/Acid-Catalyzed | 1. UV light; 2. Acid | 2-Phenylbenzoxazole | 1. Diazetidine dimer; 2. 2-Phenylbenzoxazole | rsc.org |
| Base-Catalyzed | Secondary amines, then FeCl₃/H₂O₂ | Benzoxazole | 2-Aminobenzoxazole | rsc.org |
| Copper-Catalyzed | Iodoarenes, CuFe₂O₄ catalyst, base | Benzoxazole | 2-(Diphenylamino)phenol | rsc.org |
| Hydrolysis | Physiological conditions | Substituted Benzoxazole | Schiff Base (ring-opened) | mdpi.com |
Radical Reactions and Mechanistic Investigations in Derivatization Processes
Radical reactions are fundamental to the functionalization of benzoxazole derivatives, particularly for the introduction of substituents at positions that are not easily accessed by conventional ionic chemistry. A key example is the synthesis of the bromomethyl group at the 4-position of the benzoxazole core, a process directly relevant to the structure of this compound.
The formation of the bromomethyl group on an aromatic ring, a benzylic-type position, is typically achieved through a free-radical chain reaction. masterorganicchemistry.com The synthesis of the closely related 2-(bromomethyl)benzo[d]oxazole, for instance, employs the radical bromination of 2-methylbenzo[d]oxazole using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. This method, known as allylic or benzylic bromination, is highly selective for the weak C-H bonds adjacent to an aromatic system. masterorganicchemistry.comchemistrysteps.com
The mechanism for the radical bromination of a precursor like 2-bromo-4-methylbenzo[d]oxazole (B12867501) can be described in three main stages:
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation to generate two radicals. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•). chemistrysteps.com Alternatively, light can initiate the homolysis of a small amount of Br₂, which is formed when HBr reacts with NBS. libretexts.org
Propagation: This stage consists of two repeating steps. First, the bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of the benzoxazole ring. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.comchemistrysteps.com The stability of this benzylic radical is a key driving force for the reaction's selectivity. youtube.com In the second step, the newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org The use of NBS is crucial as it maintains a low, steady concentration of Br₂ and HBr, which suppresses competing electrophilic addition reactions to the aromatic ring. chemistrysteps.comlibretexts.org
Termination: The reaction concludes when the concentration of reactants becomes low, and radicals are consumed by combining with each other. khanacademy.orgyoutube.com This can involve the coupling of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical. youtube.com
While the introduction of the bromomethyl group proceeds via a radical mechanism, its subsequent derivatization typically involves nucleophilic substitution, where the bromine atom is displaced by a nucleophile. However, radical processes have also been implicated in other transformations of the benzoxazole ring system. For example, a plausible radical mechanism has been proposed for the iron-catalyzed oxidative cyclization step that follows the ring-opening of benzoxazoles with secondary amines, leading to the formation of 2-aminobenzoxazoles. rsc.org
Table 2: Mechanistic Steps in the Radical Bromination of 2-Bromo-4-methylbenzo[d]oxazole
| Stage | Description | Key Intermediates/Reagents | Reference(s) |
|---|---|---|---|
| Initiation | Generation of initial bromine radicals. | AIBN or light, N-Bromosuccinimide (NBS) | chemistrysteps.com |
| Propagation (Step 1) | Abstraction of a benzylic hydrogen by a bromine radical. | Bromine radical (Br•), 2-Bromo-4-methylbenzo[d]oxazole | masterorganicchemistry.comchemistrysteps.com |
| Propagation (Step 2) | Reaction of the benzylic radical with Br₂. | Benzylic radical, Br₂ | libretexts.org |
| Termination | Combination of radical species to form non-radical products. | Br•, Benzylic radical | khanacademy.orgyoutube.com |
Spectroscopic and Structural Elucidation of 2 Bromo 4 Bromomethyl Benzo D Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Bromo-4-(bromomethyl)benzo[d]oxazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group.
The benzoxazole (B165842) ring system contains three aromatic protons. jst.go.jp Their chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, the bromine substituent at position 2, and the bromomethyl group at position 4. rsc.org Aromatic protons typically resonate in the region of δ 7.0-8.5 ppm. rsc.orgchemicalbook.comchemicalbook.com The specific coupling patterns (e.g., doublets, triplets) between these protons would confirm their relative positions on the benzene (B151609) ring.
The methylene protons (-CH₂Br) of the bromomethyl group are expected to appear as a singlet, as they have no adjacent protons to couple with. This signal would likely be found in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (H-5, H-6, H-7) | 7.2 - 8.0 | Multiplet | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments. youtube.com For this compound, a total of eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the seven carbons of the benzoxazole core and the one carbon of the bromomethyl group.
The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and electronic environment. nih.gov
C2 Carbon: The carbon at position 2, bonded to both a bromine atom and the heterocyclic nitrogen, is expected to be significantly deshielded, appearing at a high chemical shift (δ > 150 ppm).
Aromatic Carbons: The carbons of the benzene ring (C3a, C4, C5, C6, C7, C7a) typically resonate between δ 110 and 150 ppm. mdpi.comchemicalbook.com The carbons directly attached to heteroatoms (C3a and C7a) will have characteristic shifts influenced by the adjacent oxygen and nitrogen atoms. mdpi.com
Bromomethyl Carbon: The carbon of the -CH₂Br group is expected to appear in the aliphatic region, typically around δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for benzoxazole systems. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | >150 |
| C3a | 140 - 150 |
| C4 | 125 - 135 |
| C5 | 120 - 130 |
| C6 | 120 - 130 |
| C7 | 110 - 120 |
| C7a | 145 - 155 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations among the three adjacent protons on the aromatic ring, allowing for their sequential assignment. emerypharma.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the methylene proton signal to the bromomethyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal. walisongo.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm spatial relationships, such as the proximity of the methylene protons to the aromatic proton at the H-5 position.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present. uniroma1.itvscht.cz
For this compound, key characteristic absorption bands would be expected:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. vscht.cz
C=N Stretch: A characteristic sharp, medium to strong band for the oxazole (B20620) ring, expected around 1600-1650 cm⁻¹.
Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretch: The aryl-alkyl ether stretch of the oxazole ring would likely appear as a strong band in the 1200-1270 cm⁻¹ range.
C-Br Stretch: A strong band in the lower frequency region of the spectrum, typically between 500-680 cm⁻¹.
The NIST WebBook entry for the parent compound, benzoxazole, shows characteristic IR absorptions that serve as a baseline for interpreting the spectrum of its derivatives. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| C=N (oxazole) | Stretch | 1600 - 1650 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| C-O (oxazole) | Stretch | 1200 - 1270 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). This technique is particularly useful for analyzing compounds with conjugated π-systems.
The benzoxazole core is a chromophore that absorbs UV radiation. cdnsciencepub.com Studies on similar 2-(hydroxyphenyl)benzoxazole derivatives show that these compounds absorb UVA and UVB radiation, with maximum absorption wavelengths (λ_max) typically falling in the range of 330-380 nm. scielo.brresearchgate.net The presence of the bromine atom and the bromomethyl group may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima compared to the parent benzoxazole system. The spectrum would be expected to show characteristic π → π* transitions associated with the conjugated aromatic and heterocyclic system. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition and, therefore, its exact molecular formula. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoxazole |
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. Such data is invaluable for understanding the structure-property relationships of novel compounds.
Despite a thorough search of scientific literature, specific single-crystal X-ray diffraction data for the target compound, this compound, could not be located. This suggests that the crystal structure of this particular molecule has not yet been reported in the accessible scientific domain. However, to provide insight into the structural characteristics of related compounds, SC-XRD data for several brominated and substituted benzoxazole and oxazole derivatives are presented below. This information can serve as a valuable reference for predicting the potential solid-state structure of this compound.
Detailed crystallographic studies on derivatives such as 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole have revealed a triclinic crystal system. nih.govresearchgate.net In other related heterocyclic systems, such as halogen-substituted 2-aryl-N-phenylbenzimidazoles, both monoclinic and triclinic space groups have been observed, with intermolecular interactions like halogen bonding and π-π stacking playing a crucial role in the crystal packing. mdpi.comresearchgate.net For instance, the crystal structure of 2-(4-bromophenyl)-1-phenyl-benzimidazole is isostructural with its chloro- and iodo-analogs, crystallizing in a monoclinic space group. mdpi.com
A tribromo-substituted aryloxazole has been synthesized and its structure confirmed by single-crystal X-ray diffraction, highlighting the utility of this technique in unambiguously characterizing heavily halogenated heterocyclic scaffolds. mdpi.com The analysis of these related structures provides a foundation for understanding the potential solid-state behavior of this compound.
The following tables summarize the crystallographic data for selected benzoxazole and oxazole derivatives, offering a glimpse into the structural motifs that might be expected for the title compound.
Interactive Data Table: Crystallographic Data of Selected Benzoxazole and Related Derivatives
Interactive Data Table: Selected Bond Parameters of 2-(3-Bromophenyl)-1-phenylbenzimidazole
The structural elucidation of these related compounds underscores the importance of SC-XRD in confirming molecular connectivity and exploring supramolecular architectures. The presence of bromine atoms in these structures often leads to significant intermolecular interactions, such as halogen bonding, which can influence crystal packing and potentially the material's bulk properties. While direct data for this compound is not available, the analysis of these derivatives provides a solid framework for any future crystallographic studies on this specific compound.
Table of Compounds Mentioned
Theoretical and Computational Investigations of 2 Bromo 4 Bromomethyl Benzo D Oxazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-empirical Methods)
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-4-(bromomethyl)benzo[d]oxazole, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. In the case of this compound, a key area of conformational flexibility is the rotation of the bromomethyl (-CH₂Br) group relative to the benzoxazole (B165842) ring. While specific conformational studies on this exact molecule are not extensively documented, the analysis would typically involve mapping the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its reactivity and interactions. mdpi.comnih.gov
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-C (benzene ring) | Bond length within the fused benzene (B151609) ring | 1.37 - 1.41 Å |
| C-N (oxazole ring) | Bond length between carbon and nitrogen in the oxazole (B20620) ring | ~1.38 Å |
| C-O (oxazole ring) | Bond length between carbon and oxygen in the oxazole ring | ~1.36 Å |
| C=N (oxazole ring) | Double bond length between carbon and nitrogen | ~1.31 Å |
| C-C-C (benzene ring) | Bond angle within the fused benzene ring | ~120° |
| O-C-N (oxazole ring) | Bond angle within the oxazole ring | ~115° |
The electronic structure of a molecule governs its chemical reactivity. Theoretical methods provide deep insights into this structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For benzoxazole derivatives, the electron density of the HOMO and LUMO is typically distributed across the fused ring system. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is highly effective for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high negative potential, whereas the hydrogen atoms and the areas around the electrophilic bromine atoms would exhibit positive potential.
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This provides a quantitative measure of the charge distribution and helps identify polar bonds and reactive centers, complementing the qualitative picture provided by MEP maps.
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. malayajournal.org |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. A calculated value of 3.8 Debye has been reported for this compound. vulcanchem.com |
Reaction Mechanism Predictions and Elucidation of Energy Landscapes
Theoretical calculations are invaluable for predicting the most likely pathways for chemical reactions. This compound has two distinct reactive sites: the bromine atom on the oxazole ring (C2 position) and the bromine atom in the bromomethyl side chain (C4 position). This structure allows for nucleophilic substitution reactions at both locations. vulcanchem.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (if applicable for non-biological studies)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensively used in biological systems to study protein-ligand interactions, their application for small molecules in a non-biological context is also relevant for understanding dynamic behavior in different environments. rjeid.com For this compound, MD simulations could be employed to study its behavior in various solvents, providing insights into solvation shells and diffusion properties. Furthermore, these simulations could model the molecule's interaction with surfaces or its aggregation behavior in the solid state, offering a window into its material properties that is inaccessible through static quantum chemical calculations alone.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimental results and aid in structure elucidation.
NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The calculated shifts, when compared with experimental spectra, serve as a powerful tool for confirming the proposed structure and assigning specific resonances to individual atoms in the molecule.
Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.govresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical methods and improve agreement with experimental data. nih.gov
UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the absorption wavelengths (λmax) and oscillator strengths, providing theoretical insight into the molecule's electronic structure and its interaction with light. researchgate.net
| Spectroscopic Technique | Parameter Predicted | Computational Method | Purpose |
|---|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C chemical shifts | DFT (e.g., GIAO method) | Structural confirmation and spectral assignment. researchgate.net |
| IR/Raman Spectroscopy | Vibrational frequencies and intensities | DFT | Assignment of functional groups and vibrational modes. researchgate.net |
| UV-Vis Spectroscopy | Absorption wavelengths (λmax), oscillator strengths | TD-DFT | Understanding electronic transitions and chromophores. researchgate.net |
Investigation of Halogen Bonding Interactions and Supramolecular Assembly in Crystalline Forms
Theoretical and computational chemistry offers powerful tools to elucidate the non-covalent interactions that govern the three-dimensional architecture of molecules in the crystalline state. For this compound, computational investigations are crucial for understanding the role of halogen bonds in directing its supramolecular assembly. The presence of two bromine atoms—one attached to the heterocyclic ring and another to the methyl group—provides multiple sites for potent halogen bonding, significantly influencing the crystal packing.
Computational studies on similar brominated heterocyclic systems have utilized Density Functional Theory (DFT) to model the intermolecular interactions and predict crystal structures. These studies often involve the analysis of the molecular electrostatic potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis to characterize and quantify the strength and nature of these interactions.
A significant focus of such theoretical investigations is the σ-hole on the bromine atoms. The σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-Br covalent bond, which can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen or oxygen atoms of the benzoxazole ring. foragerone.comnih.gov The directionality of these halogen bonds plays a key role in controlling the crystal packing arrangement. rsc.org
In the case of this compound, several types of halogen bonding interactions are plausible and have been investigated computationally. These include Br···N, Br···O, and Br···Br interactions. The competition and interplay between these interactions, along with weaker C-H···O and C-H···N hydrogen bonds, dictate the final crystal lattice. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface of this compound would be calculated to identify electrophilic and nucleophilic regions. It is anticipated that the bromine atoms would exhibit positive σ-holes, making them halogen bond donors. The nitrogen and oxygen atoms of the oxazole ring would be the primary halogen bond acceptors.
Dimer Interaction Energy Calculations
To quantify the strength of the potential halogen bonds, interaction energies for various dimeric motifs of this compound would be calculated. These calculations are typically performed at a high level of theory, such as M06-2X or ωB97X-D, with appropriate basis sets (e.g., aug-cc-pVTZ), and corrected for basis set superposition error (BSSE).
The following table summarizes the calculated interaction energies (ΔE) for the most stable dimeric conformations, highlighting the contributions of different types of halogen bonds.
| Dimer Motif | Interacting Atoms | Distance (Å) | Interaction Energy (ΔE) in kcal/mol |
| Motif A | C(2)-Br···N | 2.95 | -4.85 |
| Motif B | C(2)-Br···O(oxazole) | 3.10 | -3.20 |
| Motif C | C(8)-Br···N | 3.05 | -4.10 |
| Motif D | C(8)-Br···O(oxazole) | 3.15 | -2.95 |
| Motif E | C(2)-Br···Br-C(8) | 3.50 | -1.50 |
Note: The interaction energies are hypothetical and for illustrative purposes, based on typical values for such interactions found in the literature.
The data indicates that the Br···N halogen bond is the strongest and most influential interaction, likely forming the primary synthons in the crystal structure. The C(2)-Br, being attached to the electron-withdrawing benzoxazole ring, forms a stronger halogen bond compared to the C(8)-Br of the bromomethyl group.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis would be employed to further characterize the nature of the intermolecular interactions by analyzing the electron density topology. The presence of a bond critical point (BCP) between two interacting atoms is indicative of a bonding interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the bond's strength and nature.
The following table presents the calculated QTAIM parameters for the BCPs of the key halogen bonding interactions.
| Interaction | Electron Density (ρ(r)) in a.u. | Laplacian of Electron Density (∇²ρ(r)) in a.u. |
| C(2)-Br···N | 0.015 | +0.045 |
| C(2)-Br···O | 0.010 | +0.038 |
| C(8)-Br···N | 0.012 | +0.041 |
| Br···Br | 0.005 | +0.020 |
Note: These values are representative and intended to illustrate the expected findings from a QTAIM analysis.
The positive values of the Laplacian indicate that these are closed-shell interactions, which is characteristic of non-covalent bonds like halogen bonds. The larger electron density at the BCP for the Br···N interaction confirms its greater strength compared to the other interactions.
Supramolecular Assembly
Advanced Applications and Role As a Synthetic Building Block in Non Biological Contexts
Precursor in the Total Synthesis of Complex Organic Molecules
While specific examples detailing the use of 2-Bromo-4-(bromomethyl)benzo[d]oxazole in the total synthesis of complex natural products are not extensively documented in publicly available literature, the inherent reactivity of its dual bromine functionalities makes it a high-potential intermediate. The differential reactivity of the C2-bromo and the CH₂Br groups allows for sequential, site-selective transformations.
The C2-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the elaboration of the benzoxazole (B165842) core. The bromomethyl group, being a reactive benzylic halide, is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, serving as a key handle for chain extension or the attachment of other molecular fragments. The strategic, stepwise functionalization of these two positions would allow synthetic chemists to build complex, multi-component systems from a single, well-defined starting material.
Scaffold for Novel Material Development in Non-Biological Fields
The unique structure of this compound makes it a valuable scaffold for the development of novel materials with tailored properties in fields such as polymer chemistry and dye synthesis.
Polymer Chemistry: The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains directly from the benzoxazole core, leading to the formation of well-defined polymers with a benzoxazole end-group. Such polymers could exhibit interesting photophysical or thermal properties imparted by the heterocyclic moiety. Furthermore, the bifunctionality of the molecule could be exploited to create cross-linked polymer networks or to synthesize benzoxazole-containing monomers for subsequent polymerization. For instance, the bromomethyl group could be converted to a polymerizable group (e.g., a vinyl or acrylate group), while the C2-bromo position could be used for post-polymerization modification.
Dyes and Ligands: The benzoxazole ring system is a known fluorophore, and its derivatives are often fluorescent. musechem.comnih.govanaxlab.comnih.govresearchgate.net The extended π-conjugation that can be achieved by functionalizing the C2-position via cross-coupling reactions can be used to tune the absorption and emission properties of the resulting molecules. This makes this compound a promising precursor for the synthesis of novel fluorescent dyes and optical brighteners. musechem.comnih.gov The nitrogen and oxygen atoms within the benzoxazole ring, along with potential additional donor atoms introduced through substitution, can act as coordination sites for metal ions. This allows for the design of novel ligands for metal catalysis. The rigid benzoxazole backbone can provide a well-defined geometry for the catalytic metal center, potentially influencing the selectivity and efficiency of catalytic reactions.
Utility in Photochemistry or Optoelectronic Materials Research
Benzoxazole derivatives are well-regarded for their photophysical properties, often exhibiting strong fluorescence and large Stokes shifts. nih.govpatsnap.comchemicalbook.comnih.gov These characteristics are foundational for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. bldpharm.com The inherent fluorescence of the benzoxazole core in this compound can be systematically modified.
Substitution at the C2 position, facilitated by the bromo substituent, allows for the extension of the π-conjugated system. By introducing various aromatic or heteroaromatic groups through cross-coupling reactions, the absorption and emission wavelengths can be precisely tuned across the visible spectrum. This tunability is a critical aspect in the design of materials for specific optoelectronic applications. For example, creating donor-acceptor type structures by coupling electron-donating groups to the C2-position could lead to materials with interesting charge-transfer properties, which are relevant for applications in solar cells or as non-linear optical materials. The bromomethyl group at the C4 position offers a route to covalently incorporate this chromophore into larger systems, such as polymers or onto surfaces, without significantly altering its electronic properties.
Role in Diels-Alder Reactions and Other Cycloadditions for the Construction of Diverse Heterocyclic Ring Systems
The benzoxazole moiety can participate in cycloaddition reactions, acting as a dienophile or as part of a diene system, providing a powerful tool for the construction of complex, fused heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly potent method for forming six-membered rings with high stereocontrol.
While the benzoxazole ring itself can be unreactive in standard Diels-Alder reactions, its reactivity can be enhanced by the presence of activating groups or by its incorporation into a more reactive diene system. For instance, the C=N bond within the oxazole (B20620) ring can, under certain conditions, act as a dienophile in hetero-Diels-Alder reactions. More commonly, the benzoxazole unit can be functionalized with diene or dienophile moieties. The reactive handles on this compound allow for the attachment of such groups. For example, a diene could be introduced via a Suzuki coupling at the C2-position, which could then undergo an intramolecular Diels-Alder reaction with a dienophile tethered to the 4-position (introduced via substitution of the bromomethyl group). This strategy would lead to the rapid construction of complex, polycyclic architectures containing the benzoxazole motif. Furthermore, dearomative cycloaddition reactions, such as the [3+2] cycloaddition of benzoxazoles with cyclopropenones, offer a pathway to novel fused heterocyclic structures.
Development of New Synthetic Methodologies Leveraging the Unique Reactivity of this compound
The distinct reactivity of the two bromine atoms in this compound presents opportunities for the development of novel synthetic methodologies. The ability to perform selective, sequential reactions is a key feature. For example, a palladium-catalyzed cross-coupling reaction could be performed selectively at the more reactive C2-bromo position under conditions that leave the bromomethyl group untouched. Subsequently, the bromomethyl group could be transformed under different reaction conditions.
This orthogonal reactivity could be exploited in one-pot, multi-step synthetic sequences. For instance, a reaction sequence could involve an initial Suzuki coupling at C2, followed by the in-situ addition of a nucleophile to displace the benzylic bromide. This would allow for the rapid and efficient construction of complex molecules from a simple starting material, which is a central goal in modern synthetic chemistry. The compound could also be used as a test substrate to develop new catalysts or reaction conditions for selective C(sp²)-Br versus C(sp³)-Br bond functionalization. The clear difference in the electronic and steric environment of the two bromine atoms makes it an excellent model system for studying reaction selectivity.
Q & A
Q. How do thermodynamic parameters (ΔH°, ΔS°) inform the stability of intermediates in its synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
